![molecular formula C10H14BrNOS B5882044 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide](/img/structure/B5882044.png)
5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide
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Overview
Description
5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BRD0705 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. These proteins are known to bind to acetylated histones and regulate gene expression. By inhibiting the BET proteins, 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide can modulate the expression of various genes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide have been extensively studied in various preclinical studies. This compound has been shown to exhibit potent anti-inflammatory effects by modulating the expression of various pro-inflammatory cytokines. It has also been shown to exhibit anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide in lab experiments is its potent inhibitory activity against the BET family of proteins. This makes it an ideal tool for studying the role of BET proteins in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies.
Future Directions
There are several future directions for the research on 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide. One of the major areas of interest is its potential applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Further studies are needed to elucidate the underlying mechanisms of action and optimize its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more potent and selective BET inhibitors based on the structure of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide is an area of active research.
Synthesis Methods
The synthesis of 5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-(1,1-dimethylpropyl)amine and potassium carbonate to form the desired product.
Scientific Research Applications
5-bromo-N-(1,1-dimethylpropyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potent inhibitor of the BET family of proteins. BET proteins are known to play a critical role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJDIXAOLNESQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide |
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